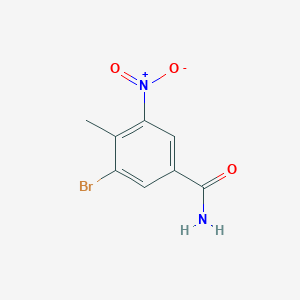

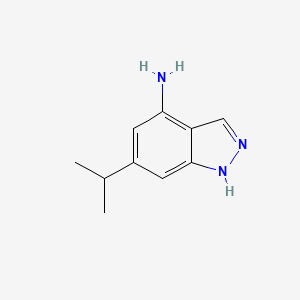

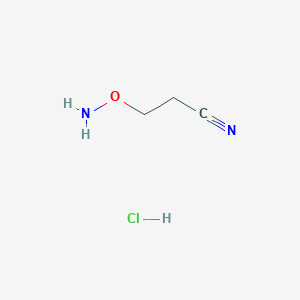

![molecular formula C7H4BrIN2 B1292647 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-34-0](/img/structure/B1292647.png)

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Vue d'ensemble

Description

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and iodo-substituted pyridine derivatives, which are important intermediates in the synthesis of complex organic molecules, often used in pharmaceutical research and material science. These compounds are characterized by the presence of halogen atoms on a pyridine ring, which can significantly alter the chemical reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, 2-bromo-4-iodopyridine, a close relative to the compound of interest, is synthesized from 2-bromopyridine using LDA and I2 via a 'halogen dance' reaction, which is a halogen exchange process . Another method involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with high selectivity and yield, demonstrating the potential of such brominated compounds as building blocks in drug discovery . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions .

Molecular Structure Analysis

The molecular structure of bromo- and iodo-substituted pyridines is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand its geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

The reactivity of bromo- and iodo-substituted pyridines is often explored through their participation in various chemical reactions. For instance, the synthesized 2-bromo-4-iodopyridine can be converted to other diaryl pyridines and bipyridines in one-pot reactions . The brominated thieno[2,3-b]pyridines are shown to undergo subsequent cross-coupling reactions with excellent yields . These reactions demonstrate the versatility of halogenated pyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and iodo-substituted pyridines are influenced by the presence of halogen atoms. For example, the crystal structure of a brominated pyridine derivative is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Density functional theory (DFT) calculations are often used to predict the properties of these molecules, such as bond lengths, bond angles, and frontier orbital energies . These studies provide insights into the electronic structure and potential reactivity of the compounds.

Applications De Recherche Scientifique

- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application : The specific derivative compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

- Results or Outcomes : Compound 4h showed FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively . This suggests that 4h could be a promising lead compound for further optimization .

Propriétés

IUPAC Name |

4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIIPYGVYOJSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646880 | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

1000340-34-0 | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)